5-(2-Aminoethyl)-2-hydroxybenzoic acid
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Overview
Description
5-(2-Aminoethyl)-2-hydroxybenzoic acid is an organic compound that features a benzene ring substituted with a hydroxyl group and an aminoethyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on its structural similarity to serotonin , it may interact with its targets in a similar manner. Serotonin, or 5-hydroxytryptamine, is a monoamine neurotransmitter that plays a complex role in various functions, including mood, cognition, reward, learning, memory, and numerous physiological processes .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
For instance, the presence of an aminoethyl group in a compound can influence its pharmacokinetics .
Result of Action
It’s worth noting that the breakdown product of serotonin, a compound with a similar structure, is 5-hydroxyindoleacetic acid (5-hiaa), which is excreted in the urine . Serotonin and 5-HIAA are sometimes produced in excess amounts by certain tumors or cancers .
Action Environment
It’s worth noting that the action of many compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-aminoethyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Nitration: The hydroxyl group on the benzene ring is protected, and the compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethylene oxide or a similar reagent to introduce the aminoethyl group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 5-(2-Aminoethyl)-2-hydroxybenzaldehyde.
Reduction: 5-(2-Aminoethyl)-2-hydroxybenzylamine.
Substitution: 5-(2-Aminoethyl)-2-methoxybenzoic acid (ether formation).
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition and receptor binding studies.
- Used in the study of metabolic pathways involving aromatic amino acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
- Studied for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of polymers and resins.
Comparison with Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the aminoethyl group, primarily used as an anti-inflammatory agent.
5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the ethyl group, used in the synthesis of azo dyes.
5-(2-Hydroxyethyl)-2-hydroxybenzoic acid: Contains a hydroxyethyl group instead of an aminoethyl group, used in the production of plasticizers.
Uniqueness: 5-(2-Aminoethyl)-2-hydroxybenzoic acid is unique due to the presence of both hydroxyl and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-(2-aminoethyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,5,11H,3-4,10H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHVULDKNLJNRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649676 |
Source
|
Record name | 5-(2-Aminoethyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4900-26-9 |
Source
|
Record name | 5-(2-Aminoethyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4900-26-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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